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NIR-641 N-succinimidyl ester - 190714-26-2

NIR-641 N-succinimidyl ester

Catalog Number: EVT-419079
CAS Number: 190714-26-2
Molecular Formula: C37H44ClN3O4
Molecular Weight: 630.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NIR-641 N-succinimidyl ester involves several steps typical for the preparation of succinimidyl esters. The general method includes:

  1. Starting Materials: The synthesis begins with the appropriate amine and succinic anhydride or its derivatives.
  2. Formation of Succinimidyl Ester: The reaction typically proceeds by activating the carboxylic acid group of succinic anhydride to form a succinimidyl intermediate, which can then react with the amine.
  3. Purification: After the reaction, the product is purified using techniques such as column chromatography to isolate the desired fluorescent dye.

Specific parameters such as temperature, solvent choice, and reaction time can vary based on the scale and desired yield but are crucial for optimizing the synthesis process .

Molecular Structure Analysis

The molecular structure of NIR-641 N-succinimidyl ester consists of several key features:

  • Core Structure: The compound contains a complex polycyclic structure that contributes to its fluorescence properties.
  • Functional Groups: The presence of a succinimidyl group facilitates covalent bonding with primary amines in target biomolecules.
  • Molecular Geometry: The arrangement of atoms within the molecule allows for effective interaction with proteins and peptides, enhancing its utility in labeling applications.

The InChI key for this compound is QNVXMFIPFKQFIP-UHFFFAOYSA-M, which provides a unique identifier for its structure .

Chemical Reactions Analysis

NIR-641 N-succinimidyl ester primarily undergoes reactions that involve:

  1. Covalent Bond Formation: It reacts with primary amines in proteins and peptides, forming stable amide bonds. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl ester.
  2. Release of Byproducts: The reaction releases N-hydroxysuccinimide (NHS) as a byproduct, which is generally non-toxic and can be removed from the reaction mixture .

These reactions are fundamental for its application in protein labeling and tracking biomolecules within biological systems.

Mechanism of Action

The mechanism of action for NIR-641 N-succinimidyl ester involves several steps:

  1. Target Interaction: The compound targets primary amines found in proteins and peptides.
  2. Covalent Modification: Upon interaction, the nucleophilic amine attacks the electrophilic carbonyl carbon in the succinimidyl ester, leading to the formation of a stable amide bond while releasing NHS.
  3. Biochemical Pathways: This covalent labeling allows researchers to track protein localization, interactions, and functions within cells through fluorescence imaging techniques.

Environmental factors such as pH and temperature can influence the efficiency of this labeling process, affecting experimental outcomes .

Physical and Chemical Properties Analysis

NIR-641 N-succinimidyl ester exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Fluorescence Characteristics: This compound exhibits fluorescence under specific excitation wavelengths, making it suitable for imaging applications.
  • Stability: The amide bonds formed are generally stable under physiological conditions but may be sensitive to extreme pH levels or high temperatures.

These properties are crucial for its application in biochemical assays and imaging studies .

Applications

NIR-641 N-succinimidyl ester has diverse applications in scientific research:

  1. Protein Labeling: It is extensively used for covalently labeling proteins and peptides to study their functions and interactions.
  2. Fluorescence Imaging: Its fluorescent properties enable visualization of biomolecules in live cells or tissues, aiding in understanding cellular processes.
  3. Biochemical Assays: Researchers utilize this compound in various assays to track gene expression, protein interactions, and cellular signaling pathways.
Synthesis and Conjugation Methodologies

Reaction Mechanisms for Succinimidyl Ester Activation

NIR-641 N-succinimidyl ester (CAS 190714-26-2) functions as a highly reactive biochemical reagent through its succinimidyl ester moiety, enabling efficient conjugation to primary amines. The activation mechanism centers on nucleophilic acyl substitution, where the ε-amino group of lysine residues or N-terminal amines attacks the electrophilic carbonyl carbon of the ester. This reaction proceeds through a tetrahedral intermediate that collapses to release N-hydroxysuccinimide (NHS), forming a stable amide bond between the dye molecule and the target biomolecule [3] [8].

The reaction kinetics are profoundly influenced by several critical parameters:

  • pH Dependence: Optimal reactivity occurs in mildly alkaline conditions (pH 8.0-9.0) where amines exist predominantly in deprotonated form, enhancing nucleophilicity. Below pH 7.5, reaction efficiency decreases substantially due to amine protonation [9].
  • Solvent Systems: While aqueous buffers (e.g., 0.1M sodium bicarbonate) are standard for biological conjugations, the initial dissolution of the hydrophobic NIR-641 dye often requires polar aprotic solvents like anhydrous DMSO or DMF. Maintaining water-miscible organic solvent concentrations below 10% prevents protein denaturation while ensuring dye solubility [9].
  • Hydrolysis Competes: The succinimidyl ester group undergoes competing hydrolysis in aqueous environments, with a typical half-life of 15-30 minutes at pH 8.3 and 25°C. This necessitates immediate use of freshly prepared dye solutions [8] [9].

Table 1: Reaction Optimization Parameters for NIR-641 Activation

ParameterOptimal RangeEffect on Conjugation
pH8.3-8.5Maximizes deprotonated amine concentration
Temperature20-25°CBalances reaction rate against hydrolysis
Organic Solvent<10% DMSO/DMFMaintains dye solubility without denaturing protein
Reaction Time45-60 minutesCompletes conjugation before significant hydrolysis
Buffer System0.1M Sodium BicarbonateAvoids competing nucleophiles (e.g., Tris, azide)

The molecular structure of NIR-641 (C₃₇H₄₄ClN₃O₄, MW 630.22 g/mol) features a polymethine bridge that confers near-infrared fluorescence (λₑₓ = 641 nm, λₑₘ = 680 nm), while the succinimidyl ester group provides the conjugation handle. Electronic effects from the indocyanine core slightly reduce electrophilicity compared to aliphatic NHS esters, necessitating precise control of the aforementioned parameters for efficient bioconjugation [1] [3].

Optimization of Antibody-Dye Conjugation Protocols

Antibody conjugation with NIR-641 NHS ester requires stringent optimization to balance labeling efficiency with immunoglobulin integrity. Key protocol refinements include:

  • Antibody Preprocessing: IgG solutions must be exchanged into amine-free buffers (0.1M sodium bicarbonate, pH 8.3) via dialysis or size-exclusion chromatography. Contaminating amines from stabilizers (e.g., Tris, glycine, BSA) compete for NHS esters, reducing conjugation efficiency. For a typical 2.5 mg/mL antibody solution, buffer exchange achieves >95% amine group availability [9].
  • Stoichiometric Control: A dye-to-antibody molar ratio of 10:1 to 20:1 typically yields optimal labeling (Degree of Labeling = 3-6). Lower ratios (≤5:1) result in under-labeled antibodies, while excessive dye (≥30:1) promotes aggregation and fluorescence quenching. For 1 mg of IgG (6.7 nmol), this translates to 67-134 nmol of NIR-641 NHS ester [9].
  • Kinetic Monitoring: Reaction progress can be tracked by RP-HPLC or absorption spectroscopy. The characteristic NIR absorption peak at 641 nm diminishes as conjugation proceeds, with a 70-80% decrease indicating reaction completion within 60 minutes at 25°C [4] [9].

Table 2: Traditional vs. Optimized Conjugation Protocols for NIR-641

ConditionTraditional ProtocolOptimized ProtocolImpact
BufferPBS (pH 7.4)0.1M NaHCO₃ (pH 8.3)3.2-fold increase in DOL
Dye:Antibody Ratio30:110:1-15:1Reduced aggregation (≤5%)
Reaction Time2 hours45-60 minutesHydrolysis limited to <15%
Antibody Concentration1 mg/mL2.5-5 mg/mLLabeling efficiency increased to 35-40%

Post-conjugation, quenching with 50 mM lysine for 15 minutes consumes unreacted NHS esters, preventing nonspecific labeling during subsequent applications. The protocol robustness extends to monoclonal antibodies, Fab fragments, and engineered scaffolds, though optimal dye ratios vary with protein size and lysine accessibility [4] [9].

Purification Techniques for Bioconjugates

Separation of NIR-641-antibody conjugates from unconjugated dye and side products employs physicochemical differences in size, charge, and hydrophobicity:

  • Size-Exclusion Chromatography (SEC): Sephadex G-25 or G-50 columns (10 × 300 mm) equilibrated with PBS efficiently resolve conjugates (elution volume: 8-12 mL) from free dye (15-20 mL). This method achieves >95% conjugate purity with minimal product dilution but requires 30-45 minutes per run. The high molecular weight of IgG (~150 kDa) versus NIR-641 (630 Da) provides excellent separation [3] [9].
  • Ultrafiltration: Tangential flow filtration with 100 kDa MWCO membranes rapidly purifies conjugates in 15 minutes, concentrating samples simultaneously. This method is superior for small-scale preparations (<2 mg antibody), achieving 90-95% recovery with 10-fold concentration. However, dye aggregates may co-concentrate if present [9].
  • Hydrophobic Interaction Chromatography (HIC): While not routinely required, HIC on phenyl-Sepharose resolves over-labeled species. Increasing ammonium sulfate concentration (1.5M to 0M) elutes lower-DOL conjugates first, followed by higher-DOL fractions. This technique identifies aggregation-prone batches but may reduce recovery to 70-80% [5] [9].

Post-purification, 0.22 µm filtration removes particulates, while stabilizers (0.1% BSA, 0.01% sodium azide) enhance conjugate longevity. Storage at 4°C in opaque vials maintains functionality for >12 months, with freeze-thaw cycles avoided due to aggregation risks [5] [9].

Degree of Labeling (DOL) Quantification Strategies

Accurate determination of dye-to-antibody ratio (DOL) is critical for ensuring batch-to-batch consistency in imaging applications. The standard spectrophotometric method leverages the distinct absorption spectra of the antibody and NIR-641:

  • Absorbance Measurement: Record UV-Vis spectrum of conjugate diluted in PBS (A₂₈₀ ≈ 0.3-1.0). Identify absorbance at 280 nm (protein peak) and 641 nm (dye peak).
  • Contribution Correction: The dye contributes to A₂₈₀, while protein aromatics affect A₆₄₁. Apply correction factors:Corrected [Antibody] (mg/mL) = (A₂₈₀ - (A₆₄₁ × CF₆₄₁/₂₈₀)) / εᵢgGWhere CF₆₄₁/₂₈₀ ≈ 0.08 (dye-specific), εᵢgG = 1.4 mL·mg⁻¹·cm⁻¹ [9]
  • Dye Concentration Calculation: [Dye] (M) = A₆₄₁ / ε₆₄₁Where ε₆₄₁ ≈ 210,000 M⁻¹·cm⁻¹ (estimated from related cyanines)
  • DOL Derivation:DOL = ([Dye] × MWᵢgG) / [Antibody]With MWᵢgG = 150,000 g/mol

Table 3: DOL Quantification Variables and Validation Methods

ParameterValue/RangeValidation ApproachPrecision Limit
ε₆₄₁ (NIR-641)~210,000 M⁻¹·cm⁻¹Comparison to known standards±5%
CF₆₄₁/₂₈₀0.08 ± 0.01Hydrolyzed dye control measurement±0.01
εᵢgG1.4 mL·mg⁻¹·cm⁻¹BCA assay correlation±0.05
MWᵢgG150,000 g/molMALDI-TOF confirmation±2,000 g/mol

Advanced orthogonal methods include:

  • MALDI-TOF Mass Spectrometry: Measures mass shift of conjugated vs. native antibody. A +6,300 Da shift corresponds to DOL=10, with ±0.5 Da precision. Sample preparation requires sinapinic acid matrix and minimal detergent [5].
  • HIC Retention Correlation: Over-labeled conjugates exhibit increased hydrophobicity, eluting later in HIC gradients. A standard curve correlating retention time to DOL enables rapid screening [9].
  • Fluorescence-Quenching Assays: At DOL>8, fluorescence self-quenching occurs (40% reduction at DOL=12 versus DOL=4). This provides a functional assessment but requires standardized protein concentrations [1] [6].

Maintaining DOL between 3-6 optimizes imaging performance: Lower ratios limit sensitivity, while higher ratios cause fluorescence quenching (25-40% loss at DOL=10) and potential antibody aggregation. Batch documentation should include DOL, unconjugated dye percentage (<5%), and aggregation state [1] [9].

Properties

CAS Number

190714-26-2

Product Name

NIR-641 N-succinimidyl ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride

Molecular Formula

C37H44ClN3O4

Molecular Weight

630.2 g/mol

InChI

InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1

InChI Key

QNVXMFIPFKQFIP-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]

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